![molecular formula C42H37ClNiP2+ B3126647 Benzene;chloronickel;triphenylphosphanium CAS No. 33571-43-6](/img/structure/B3126647.png)
Benzene;chloronickel;triphenylphosphanium
Overview
Description
“Benzene;chloronickel;triphenylphosphanium” is a compound with the molecular formula C42H37ClNiP2+ and a molecular weight of 697.8 g/mol. It is available for purchase from various chemical suppliers. More detailed information about this compound, including its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, can be found in databases like PubChem .
Molecular Structure Analysis
The molecular structure of benzene, a component of the compound , involves a six-membered ring with alternating single and double bonds . The electronic structure of benzene involves the formation of three delocalized π-orbitals spanning all six carbon atoms . The six carbon-carbon bonds in benzene have an identical length of 139 pm .Chemical Reactions Analysis
Benzene, as part of the compound, undergoes various chemical reactions. These include electrophilic substitution reactions such as nitration, sulphonation, and halogenation . It also undergoes nucleophilic reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
Benzene is a nonpolar molecule and is usually a colorless liquid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents . Upon combustion, benzene produces a sooty flame .Scientific Research Applications
- Public Health Implications : These findings highlight the importance of understanding benzene exposure and its impact on lung cancer risk .
Genotoxic Effects of Occupational Benzene Exposure
Occupational exposure to benzene can lead to genetic damage. Even at concentrations lower than 3.25 mg/m³, benzene exhibits genotoxicity. This information informs occupational disease prevention strategies .
Single-Benzene-Based Fluorophores (SBBFs)
Benzene derivatives play a crucial role in materials science, particularly as fluorophores. Recent advances in single-benzene-based fluorophores (SBBFs) include:
- Applications :
Mechanism of Action
Mode of Action
For instance, chlorosulfonation of benzene involves the reaction of benzene with chlorosulfonic acid . Another example is the nucleophilic alkylation of benzene mediated by organocalcium compounds .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s molecular weight, solubility, and chemical structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Benzene;chloronickel;triphenylphosphanium”. For instance, the presence of other chemicals, temperature, pH, and light conditions can affect the compound’s reactivity and stability .
Safety and Hazards
Future Directions
The future of benzene and its derivatives lies in further exploration of their potential uses and the development of safer handling and usage methods. For example, metal-organic frameworks (MOFs) involving benzene structures are being explored for their potential applications . Single-atom catalysts for catalytic benzene oxidation to phenol are also a topic of ongoing research .
properties
IUPAC Name |
benzene;chloronickel;triphenylphosphanium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C6H5.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+1/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYSUXXZQZYIIX-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37ClNiP2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene;chloronickel;triphenylphosphanium |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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